molecular formula C7H11F2NS B8714559 4,4-Difluorocyclohexane-1-carbothioamide

4,4-Difluorocyclohexane-1-carbothioamide

Cat. No.: B8714559
M. Wt: 179.23 g/mol
InChI Key: OQJNRFJWBROGBB-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-carbothioamide is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorocyclohexane-1-carbothioamide typically involves the reaction of cyclohexane derivatives with fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The subsequent steps to introduce the carbothioamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

4,4-Difluorocyclohexane-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexane-1-carbothioamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluorocyclohexane-1-carbothioamide is unique due to the presence of both fluorine atoms and the carbothioamide group, which confer distinct chemical properties. These properties include increased stability, reactivity, and the ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11F2NS

Molecular Weight

179.23 g/mol

IUPAC Name

4,4-difluorocyclohexane-1-carbothioamide

InChI

InChI=1S/C7H11F2NS/c8-7(9)3-1-5(2-4-7)6(10)11/h5H,1-4H2,(H2,10,11)

InChI Key

OQJNRFJWBROGBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=S)N)(F)F

Origin of Product

United States

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